N,N-Dimethylethanediamine-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

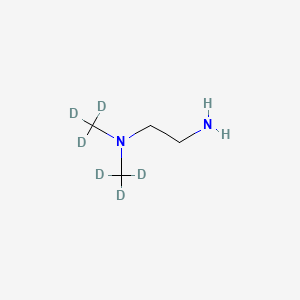

N,N-Dimethylethanediamine-d6 is a deuterated derivative of N,N-Dimethylethanediamine, an organic compound with the formula (CH3NH)2C2H4. It is a colorless liquid with a fishy odor and features two secondary amine functional groups. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Dimethylethanediamine-d6 can be synthesized through the deuteration of N,N-Dimethylethanediamine. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle large volumes. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethylethanediamine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The secondary amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethylethanediamine-d6 is used in various scientific research applications, including:

Chemistry: As a ligand in the preparation of metal complexes, which are used as homogeneous catalysts.

Biology: In studies involving DNA binding effects and the enhancement of carbon dioxide adsorption.

Medicine: As an intermediate in the synthesis of pharmaceuticals, such as Cefotiam.

Industry: In the synthesis of allylic nitro compounds and as a catalyst in various organic reactions.

Wirkmechanismus

The mechanism of action of N,N-Dimethylethanediamine-d6 involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and lowering activation energies. The compound’s secondary amine groups play a crucial role in its binding affinity and reactivity.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylethylenediamine: Similar in structure but not deuterated.

Dimethylaminopropylamine: Contains an additional carbon in the chain.

N,N-Diethylethylenediamine: Contains ethyl groups instead of methyl groups.

Uniqueness: N,N-Dimethylethanediamine-d6 is unique due to its deuterated nature, which makes it valuable in isotopic labeling studies and applications requiring minimal hydrogen interference. Its isotopic properties also make it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular interactions and dynamics.

Biologische Aktivität

N,N-Dimethylethanediamine-d6 (DMEDA-d6) is a deuterated derivative of N,N-Dimethylethanediamine (DMEDA), a compound known for its role as a chelating agent and its applications in organic synthesis. The biological activity of DMEDA-d6, particularly its cytotoxic, antimicrobial, and antioxidant properties, has gained attention in recent years. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with DMEDA-d6.

DMEDA-d6 is characterized by its two secondary amine functional groups and deuterium labeling, which can influence its reactivity and biological interactions. The chemical structure is represented as follows:

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of DMEDA-d6 and its metal complexes against various cancer cell lines. For instance, complexes formed with palladium (Pd) and DMEDA have shown significant cytotoxicity against MCF7 breast cancer cells, with IC50 values reported below 20 µg/ml, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of DMEDA Complexes

| Compound | Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|

| Pd(DMEDA) Complex | MCF7 | <20 | |

| Pd(DMEDA) Complex | A549 | 4.78 | |

| DMEDA | Hela | Not specified |

Antimicrobial Activity

The antimicrobial properties of DMEDA-d6 have also been explored. Studies indicate that DMEDA-based complexes exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The disc diffusion method demonstrated notable inhibition zones, suggesting effective antimicrobial action .

Table 2: Antimicrobial Activity of DMEDA Complexes

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Positive | |

| Escherichia coli | Positive | |

| Klebsiella pneumoniae | Moderate |

Antioxidant Properties

Antioxidant activity is another significant aspect of DMEDA-d6. Compounds derived from DMEDA have been shown to exhibit antioxidant properties by reducing oxidative stress in cellular models. For example, certain derivatives demonstrated enhanced viability in human umbilical vein endothelial cells (HUVECs) exposed to oxidative stress, outperforming standard antioxidants like vitamin E .

The antioxidant mechanism involves the modulation of intracellular signaling pathways, particularly the MAPK pathway, which is crucial in regulating apoptosis and cell survival under oxidative stress conditions. The ability to inhibit reactive oxygen species (ROS) generation further underscores the potential therapeutic applications of DMEDA derivatives in cardiovascular diseases and other oxidative stress-related conditions .

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the effects of various DMEDA metal complexes on different cancer cell lines (MCF7, A549). Results indicated that the palladium complex with DMEDA showed superior cytotoxicity compared to other ligands tested.

- Antibacterial Efficacy : Another investigation assessed the antimicrobial efficacy of DMEDA complexes against a range of bacterial strains using the disc diffusion method, revealing significant antibacterial properties that could be harnessed for therapeutic uses.

Eigenschaften

IUPAC Name |

N',N'-bis(trideuteriomethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILRJUIACXKSQE-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.